Cas no 1038273-91-4 (1-(Piperidin-1-ylsulfonyl)-1,4-diazepane)

1-(Piperidin-1-ylsulfonyl)-1,4-diazepane is a sulfonamide-functionalized diazepane derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structural features, including the piperidine and diazepane moieties, contribute to its versatility as a building block for drug discovery, particularly in the development of bioactive molecules targeting central nervous system (CNS) disorders. The sulfonyl linker enhances stability and may influence binding affinity in receptor interactions. This compound is valued for its synthetic utility in constructing heterocyclic scaffolds with tailored pharmacological properties. Its well-defined chemical structure ensures reproducibility in research applications, making it a reliable intermediate for exploratory studies in neuropharmacology and related fields.
1-(Piperidin-1-ylsulfonyl)-1,4-diazepane structure
1038273-91-4 structure
Product name:1-(Piperidin-1-ylsulfonyl)-1,4-diazepane
CAS No:1038273-91-4
MF:C10H21N3O2S
Molecular Weight:247.357640981674
MDL:MFCD11168861
CID:4568986

1-(Piperidin-1-ylsulfonyl)-1,4-diazepane 化学的及び物理的性質

名前と識別子

    • 1-(1-piperidinylsulfonyl)-1,4-diazepane
    • 1-(piperidin-1-ylsulfonyl)-1,4-diazepane
    • Hexahydro-1-(1-piperidinylsulfonyl)-1H-1,4-diazepine (ACI)
    • 1-(Piperidin-1-ylsulfonyl)-1,4-diazepane
    • MDL: MFCD11168861
    • インチ: 1S/C10H21N3O2S/c14-16(15,12-7-2-1-3-8-12)13-9-4-5-11-6-10-13/h11H,1-10H2
    • InChIKey: RZDQFURGAFOELV-UHFFFAOYSA-N
    • SMILES: O=S(N1CCCCC1)(N1CCCNCC1)=O

1-(Piperidin-1-ylsulfonyl)-1,4-diazepane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM291303-5g
1-(Piperidin-1-ylsulfonyl)-1,4-diazepane
1038273-91-4 97%
5g
$638 2022-09-30
Chemenu
CM291303-10g
1-(Piperidin-1-ylsulfonyl)-1,4-diazepane
1038273-91-4 97%
10g
$888 2021-06-09
TRC
B449100-50mg
1-(Piperidin-1-ylsulfonyl)-1,4-diazepane
1038273-91-4
50mg
$ 50.00 2022-06-07
abcr
AB305451-5 g
1-(1-Piperidinylsulfonyl)-1,4-diazepane; 95%
1038273-91-4
5 g
€749.60 2023-07-19
eNovation Chemicals LLC
Y1255002-1g
1-(1-piperidinylsulfonyl)-1,4-diazepane
1038273-91-4 95%
1g
$185 2024-06-06
abcr
AB305451-5g
1-(1-Piperidinylsulfonyl)-1,4-diazepane, 95%; .
1038273-91-4 95%
5g
€749.60 2025-02-13
eNovation Chemicals LLC
Y1255002-1g
1-(1-piperidinylsulfonyl)-1,4-diazepane
1038273-91-4 95%
1g
$185 2025-02-20
abcr
AB305451-1 g
1-(1-Piperidinylsulfonyl)-1,4-diazepane; 95%
1038273-91-4
1 g
€230.10 2023-07-19
TRC
B449100-500mg
1-(Piperidin-1-ylsulfonyl)-1,4-diazepane
1038273-91-4
500mg
$ 135.00 2022-06-07
TRC
B449100-100mg
1-(Piperidin-1-ylsulfonyl)-1,4-diazepane
1038273-91-4
100mg
$ 65.00 2022-06-07

1-(Piperidin-1-ylsulfonyl)-1,4-diazepane 関連文献

1-(Piperidin-1-ylsulfonyl)-1,4-diazepaneに関する追加情報

Research Brief on 1-(Piperidin-1-ylsulfonyl)-1,4-diazepane (CAS: 1038273-91-4): Recent Advances and Applications

The compound 1-(Piperidin-1-ylsulfonyl)-1,4-diazepane (CAS: 1038273-91-4) has recently gained significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a scaffold for drug development. Recent studies highlight its role as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 1-(Piperidin-1-ylsulfonyl)-1,4-diazepane through a novel sulfonylation reaction of 1,4-diazepane with piperidine-1-sulfonyl chloride under mild conditions, achieving yields exceeding 85%. The compound's unique diazepane-piperidine hybrid structure provides exceptional conformational flexibility, making it particularly valuable for targeting protein-protein interactions that are often challenging to address with rigid scaffolds. Molecular modeling studies suggest that this flexibility allows the compound to adopt multiple binding conformations, potentially explaining its broad biological activity profile.

In pharmacological research, 1-(Piperidin-1-ylsulfonyl)-1,4-diazepane has shown promising activity as a scaffold for developing selective kinase inhibitors. A recent high-throughput screening campaign identified derivatives of this compound as potent inhibitors of cyclin-dependent kinases (CDKs), with particular efficacy against CDK2 and CDK6 (IC50 values in the low micromolar range). These findings, reported in Bioorganic & Medicinal Chemistry Letters, suggest potential applications in oncology, especially for cancers characterized by cell cycle dysregulation. The compound's sulfonamide moiety appears crucial for establishing key hydrogen bond interactions with the kinase hinge region, while the diazepane ring contributes to optimal positioning within the ATP-binding pocket.

Emerging research also indicates potential applications in central nervous system (CNS) disorders. A 2024 study in ACS Chemical Neuroscience demonstrated that structurally modified analogs of 1-(Piperidin-1-ylsulfonyl)-1,4-diazepane exhibit significant binding affinity for serotonin receptors (5-HT1A and 5-HT2A), with selectivity profiles that could be advantageous for developing novel antidepressants or antipsychotics. The compound's ability to cross the blood-brain barrier, confirmed through in vitro permeability assays, further supports its potential for CNS drug development. Researchers noted that subtle modifications to the piperidine or diazepane rings could dramatically alter receptor selectivity, offering opportunities for fine-tuning pharmacological properties.

From a drug metabolism perspective, recent pharmacokinetic studies published in Drug Metabolism and Disposition reveal that 1-(Piperidin-1-ylsulfonyl)-1,4-diazepane demonstrates favorable metabolic stability in human liver microsomes, with a half-life exceeding 120 minutes. The primary metabolic pathways involve oxidation of the piperidine ring and sulfonamide hydrolysis, producing metabolites that appear to be pharmacologically inactive. These characteristics suggest that derivatives of this compound could possess suitable drug-like properties for further development, though species differences in metabolism (particularly between rodents and humans) warrant careful consideration during preclinical development.

In conclusion, 1-(Piperidin-1-ylsulfonyl)-1,4-diazepane represents a promising scaffold in medicinal chemistry with diverse therapeutic potential. Recent advances in its synthesis and biological evaluation highlight its versatility as a building block for drug discovery, particularly in oncology and CNS disorders. Future research directions should focus on expanding structure-activity relationship studies, optimizing pharmacokinetic properties, and exploring novel therapeutic applications through targeted chemical modifications. The compound's unique combination of structural flexibility and synthetic accessibility positions it as a valuable tool for addressing challenging biological targets in drug discovery pipelines.

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